Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[3.2.1]octane core. The presence of multiple functional groups, such as hydroxy, oxo, and carboxamido, contributes to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate typically involves multiple steps. . This process results in the formation of N-protected intermediates, which are further processed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The carboxamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce an alcohol.
Scientific Research Applications
tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly β-lactamase inhibitors.
Medicine: Explored for its antibacterial properties when combined with β-lactam antibiotics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics . This inhibition enhances the efficacy of the antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate
- tert-Butyl 4-((1R,2S,5R)-6-(phenylmethoxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity. Its ability to act as a β-lactamase inhibitor sets it apart from other similar compounds, making it valuable in combating antibiotic resistance .
Biological Activity
Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate (CAS: 1174020-64-4) is a compound with significant biological activity, particularly in the context of antibiotic resistance and enzyme inhibition. This article explores its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that integrates a piperidine moiety with a diazabicyclo framework. Its molecular formula is C17H28N4O5, with a molecular weight of approximately 368.43 g/mol. The presence of a tert-butyl ester group and hydroxyl functional group enhances its solubility and reactivity, making it suitable for various biological applications .
Beta-Lactamase Inhibition
One of the most notable biological activities of this compound is its ability to inhibit beta-lactamase enzymes. These enzymes are responsible for the hydrolysis of beta-lactam antibiotics, rendering them ineffective against bacterial infections. By binding to these enzymes, this compound enhances the efficacy of beta-lactam antibiotics against resistant strains .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Activity : Research indicates that this compound exhibits promising antibacterial properties by improving the activity of beta-lactam antibiotics against resistant strains . For instance, a study demonstrated that when combined with ampicillin, the compound significantly reduced bacterial growth in resistant strains.
- Enzyme Inhibition Studies : A detailed screening assay showed that at concentrations around 50 μM, this compound inhibited beta-lactamase activity by approximately 70%, demonstrating its potential as an adjunct therapy in treating infections caused by resistant bacteria .
- Comparative Analysis : In comparative studies with other compounds exhibiting similar structures or activities, this compound was found to be more effective in inhibiting beta-lactamase due to its unique structural features .
Data Table: Comparative Biological Activity
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Tert-butyl 4-[(6-hydroxy-7-oxo... | Diazabicyclo | Beta-lactamase inhibition | Effective against resistant strains |
7-Oxo-N-piperidin-4-yl... | Diazabicyclo | Moderate antibacterial | Lacks bicyclic structure |
Benzyl 4-(N-(benzyloxy)... | Piperidine derivative | Moderate antibacterial | Different functional groups |
Properties
IUPAC Name |
tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O5/c1-17(2,3)26-16(24)19-8-6-11(7-9-19)18-14(22)13-5-4-12-10-20(13)15(23)21(12)25/h11-13,25H,4-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKJDJFTBGADNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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